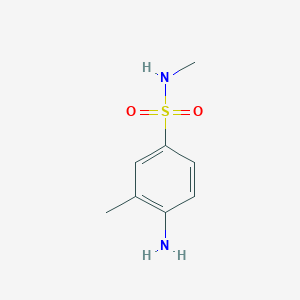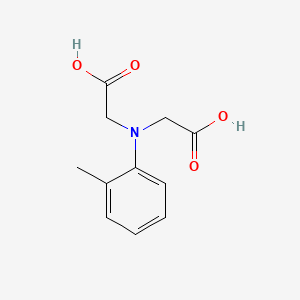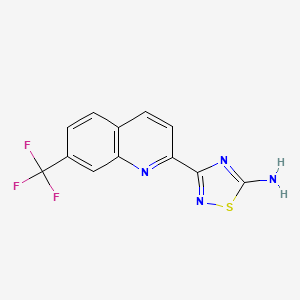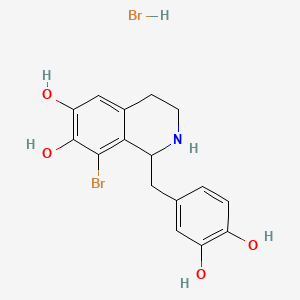
8-Bromo-norlaudanosoline Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Bromo-norlaudanosoline Hydrobromide is a chemical compound with the molecular formula C16H17Br2NO4 It is a derivative of norlaudanosoline, a tetrahydroisoquinoline alkaloid
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-norlaudanosoline Hydrobromide typically involves the bromination of norlaudanosoline. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the molecule. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Purification is typically achieved through techniques such as column chromatography.
化学反应分析
Types of Reactions
8-Bromo-norlaudanosoline Hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, norlaudanosoline.
Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce various functionalized derivatives .
科学研究应用
8-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets. The bromine atom enhances its reactivity, allowing it to participate in various biochemical pathways. It can modulate enzyme activity and influence cellular signaling processes, making it a valuable tool in biochemical research .
相似化合物的比较
Similar Compounds
Norlaudanosoline: The parent compound, which lacks the bromine atom.
Tetrahydropapaveroline: Another derivative of norlaudanosoline with different functional groups.
8-Bromoadenosine-5’-Diphosphate: A compound with a similar bromine substitution but different core structure.
Uniqueness
8-Bromo-norlaudanosoline Hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. This makes it particularly useful in research applications where selective reactivity is required.
属性
分子式 |
C16H17Br2NO4 |
|---|---|
分子量 |
447.12 g/mol |
IUPAC 名称 |
8-bromo-1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |
InChI |
InChI=1S/C16H16BrNO4.BrH/c17-15-14-9(7-13(21)16(15)22)3-4-18-10(14)5-8-1-2-11(19)12(20)6-8;/h1-2,6-7,10,18-22H,3-5H2;1H |
InChI 键 |
SDZCKJMGOXAVGT-UHFFFAOYSA-N |
规范 SMILES |
C1CNC(C2=C(C(=C(C=C21)O)O)Br)CC3=CC(=C(C=C3)O)O.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


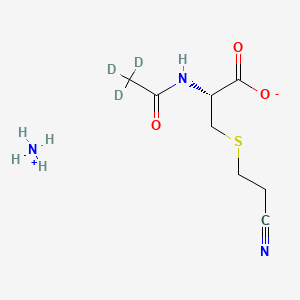
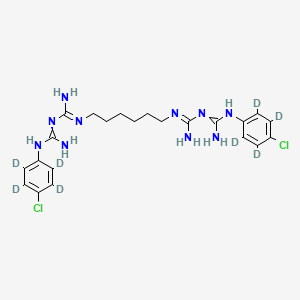
![methyl 2-methylsulfonyl-7-(1H-pyrazol-4-yl)thieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13858667.png)
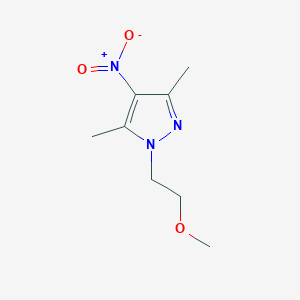
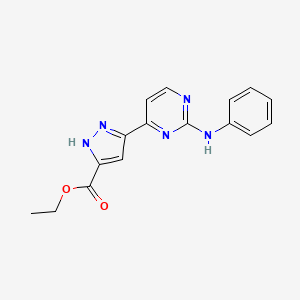
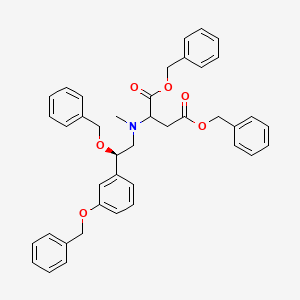
![N-Acetyl-3-(2-carboxypropyl)thio]alanine Ethyl Ester](/img/structure/B13858680.png)
![2-(4-Bromophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13858688.png)
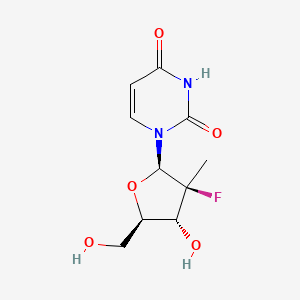
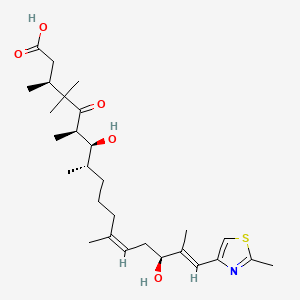
![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)
